molecular formula C4H12N4 B13348691 N,N,1-trimethylhydrazine-1-carboximidamide

N,N,1-trimethylhydrazine-1-carboximidamide

Cat. No.: B13348691
M. Wt: 116.17 g/mol
InChI Key: RXIGAMIELBHBHM-UHFFFAOYSA-N
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Description

N,N,1-trimethylhydrazine-1-carboximidamide is a chemical compound with a unique structure that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-trimethylhydrazine-1-carboximidamide typically involves the reaction of hydrazine derivatives with methylating agents under controlled conditions. One common method includes the reaction of hydrazine with methyl iodide in the presence of a base to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

N,N,1-trimethylhydrazine-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aromatic compounds .

Mechanism of Action

The mechanism by which N,N,1-trimethylhydrazine-1-carboximidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as its role in inhibiting certain enzymes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,1-trimethylhydrazine-1-carboximidamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility in both chemical and biological applications sets it apart from other similar compounds .

Properties

Molecular Formula

C4H12N4

Molecular Weight

116.17 g/mol

IUPAC Name

1-amino-1,3,3-trimethylguanidine

InChI

InChI=1S/C4H12N4/c1-7(2)4(5)8(3)6/h5H,6H2,1-3H3

InChI Key

RXIGAMIELBHBHM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)N(C)N

Origin of Product

United States

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